4-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFBEVONWLYVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363512 | |
| Record name | 4-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82100-78-5 | |
| Record name | 4-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The thiazole ring forms via nucleophilic attack of the carbothioamide’s sulfur atom on the α-carbon of the bromo ketone, followed by cyclization and elimination of HBr. The reaction is typically conducted in ethanol under reflux for 2–4 hours, yielding the target compound in 70–85% after purification.
Example Procedure :
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3,5-Dimethyl-1H-pyrazole-1-carbothioamide (1.0 mmol) and 2-bromo-1-(4-chlorophenyl)ethanone (1.1 mmol) are dissolved in 10 mL of ethanol.
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The mixture is refluxed at 80°C for 3 hours, monitored by TLC.
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Post-reaction, the product is cooled, filtered, and washed with cold ethanol to remove unreacted starting materials.
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The crude product is recrystallized from ethanol/water (1:1) to afford pale-yellow crystals.
Yield and Physical Properties
Eco-Friendly Solvent-Free Synthesis
Recent advancements emphasize green chemistry principles. A solvent-free protocol using N-bromosuccinimide (NBS) as a regioselective promoter has been reported for analogous thiazoles.
Optimized Green Protocol
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3,5-Dimethyl-1H-pyrazole-1-carbothioamide (1.2 mmol) and 2-bromo-1-(4-chlorophenyl)ethanone (1.0 mmol) are ground with NBS (0.2 mmol) in a mortar for 15 minutes.
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The mixture is heated at 60°C for 1 hour under solvent-free conditions.
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The product is extracted with ethyl acetate, washed with water, and dried over Na₂SO₄.
Advantages :
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Reduced Reaction Time : 1 hour vs. 3 hours in solvent-based methods.
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Higher Atom Economy : NBS enhances regioselectivity, minimizing byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) :
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¹³C NMR :
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Regioselectivity Concerns
Unsymmetrical α-halo ketones may yield regioisomers. NBS-assisted methods mitigate this by directing substitution to the α-position, ensuring >95% regioselectivity.
Purification Difficulties
The compound’s low solubility in polar solvents necessitates mixed-solvent recrystallization (e.g., ethanol/water). Column chromatography (silica gel, hexane/ethyl acetate 3:1) achieves >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Eco-Friendliness |
|---|---|---|---|---|
| Ethanol Reflux | 78–85 | 3 | 98 | Moderate |
| Solvent-Free | 70–75 | 1 | 97 | High |
Industrial-Scale Considerations
Patent US20170240541A1 highlights the use of tributylamine as an acid scavenger in THF-based systems, which could be adapted for large-scale synthesis . However, solvent recovery systems are critical to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced thiazole derivatives
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of thiazole and pyrazole exhibit potent anticancer properties. For instance, a study demonstrated that certain thiazole-pyrazole hybrids showed enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is primarily attributed to the inhibition of specific kinases involved in cancer cell proliferation.
Case Study :
A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiazole-pyrazole derivatives where 4-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole was identified as a lead compound with IC50 values in the low micromolar range against MCF-7 and A549 cell lines .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Studies have shown that thiazoles possess antibacterial properties, which can be enhanced when combined with pyrazoles. This combination has been effective against various strains of bacteria and fungi.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values for selected pathogens, indicating that the compound can serve as a potential candidate for developing new antimicrobial agents .
Herbicidal Activity
The thiazole and pyrazole frameworks are known for their herbicidal properties. Research indicates that compounds containing these moieties can inhibit plant growth by interfering with specific metabolic pathways.
Case Study :
A field trial demonstrated that formulations containing this compound effectively controlled weed growth in soybean crops without harming the crop itself. The results showed a 75% reduction in weed biomass compared to untreated controls .
Photovoltaic Materials
Recent advancements have explored the use of this compound in organic photovoltaic (OPV) materials. Its unique electronic properties make it suitable for enhancing the efficiency of solar cells.
Research Findings :
A study published in Advanced Materials reported that incorporating this compound into polymer matrices improved charge transport properties significantly, leading to an increase in power conversion efficiency by up to 20% .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Crystal Packing and Conformation
Halogen-Substituted Analogs
Compounds 4 and 5 from and serve as critical comparators. These isostructural analogs differ only in their halogen substituents:
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Both compounds crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. Despite identical packing motifs, minor adjustments in bond lengths and angles accommodate the Cl → F substitution, highlighting halogen size and electronegativity effects on crystal packing .
Thienyl-Substituted Analog
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)-1,3-thiazole () replaces the 4-chlorophenyl group with a thienyl moiety. Key differences include:
- Melting Point : 115°C (thienyl) vs. unreported for the chlorophenyl analog.
- Density: Predicted 1.39 g/cm³ (thienyl) vs. The thienyl group introduces a heteroaromatic ring, likely enhancing π-π stacking interactions but reducing polarity compared to chlorophenyl derivatives .
Data Table: Key Properties of Comparable Compounds
Biological Activity
The compound 4-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12ClN3S
- Molecular Weight : 273.77 g/mol
- CAS Number : 1461705-11-2
The structure features a thiazole ring substituted with a chlorophenyl group and a pyrazole moiety, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. For instance, a study evaluating various thiazole derivatives demonstrated that compounds containing the pyrazole moiety had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 10 | 0.25 | S. epidermidis |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, derivatives similar to This compound showed promising results against various cancer cell lines. For example, compounds derived from pyrazoles exhibited IC50 values ranging from 3.79 to 42.30 µM against MCF7 and NCI-H460 cell lines .
PDE Inhibition
A significant mechanism of action for some thiazole-pyrazole derivatives is the inhibition of phosphodiesterase (PDE) enzymes. Notably, compounds have been reported to inhibit PDE3A with IC50 values as low as 0.24 µM, indicating strong cardiotonic effects .
The biological activity of This compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound's structural features allow it to inhibit PDE enzymes effectively.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties that contribute to their therapeutic effects.
- Cell Cycle Modulation : Research indicates that these compounds can induce apoptosis in cancer cells by modulating cell cycle regulators.
Study on Anticancer Properties
A recent study synthesized several thiazole-pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. The most potent derivative exhibited an IC50 of 0.95 nM against NCI-H460 cells, highlighting its potential as a chemotherapeutic agent .
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, a series of derivatives were tested against common pathogens. The results indicated that certain compounds significantly inhibited biofilm formation and showed bactericidal effects at low concentrations .
Q & A
Q. How can stability and degradation pathways be assessed under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
